molecular formula C9H13ClN2O2 B2801038 (1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride CAS No. 873893-97-1

(1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride

Cat. No. B2801038
CAS RN: 873893-97-1
M. Wt: 216.67
InChI Key: DOUHSTOUMBJFNC-FVGYRXGTSA-N
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Description

(1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride, also known as 1-nitro-3-phenylpropan-1-amine hydrochloride, is a nitro-phenylpropanamine derivative that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 123-125 °C and is soluble in water. It is a versatile compound that has been used in a variety of laboratory experiments, primarily as a substrate for enzyme assays, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and transformation of compounds related to (1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride are key areas of research. One approach involves the reduction of aromatic nitro compounds to amines, using methods like TMDS-iron catalyst systems. This process results in the formation of amines, including hydrochloride salts, with applications in synthesizing various chemical entities (Pehlivan et al., 2011). Similarly, innovative methods for detecting free aromatic amines on solid support have been developed, highlighting the importance of these compounds in chemical analysis (S. V. D. Plas, P. D. Clercq, & A. Madder, 2007).

Pharmaceutical Synthesis and Cancer Research

Synthetic pathways involving the transformation of nitrophenyl compounds to hydrochlorides are significant in pharmaceutical research. For example, studies detail the synthesis of complex molecules like antineoplastic agents from nitrostilbene intermediates, highlighting the potential medical applications of these compounds (Pettit et al., 2003). Another study describes the synthesis of new 3-Aryl-1-methylbenzo[f]quinolines, where nitrophenyl compounds are reduced to corresponding amines and further transformed, showing the role of these compounds in synthesizing potential therapeutic agents (Kozlov & Basalaeva, 2003).

Spectroscopic and Computational Analysis

Advanced spectroscopic and computational techniques are employed to study compounds like 3-Amino-3-(2-nitrophenyl) propionic acid, offering insights into their electronic, optical, and thermodynamic properties. Such studies are crucial for understanding the molecule's behavior and potential biological interactions, paving the way for applications in materials science and biochemistry (Abraham et al., 2018).

Mechanistic Studies in Chemical Reactions

Research also delves into the kinetics and mechanisms of reactions involving nitrophenyl compounds. Understanding the reaction pathways and rate-determining steps is vital for optimizing synthetic processes and designing new chemical entities for various applications (Castro et al., 2001).

properties

IUPAC Name

(1S)-1-(3-nitrophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,9H,2,10H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUHSTOUMBJFNC-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride

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